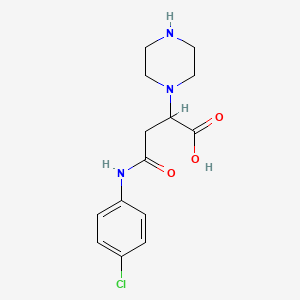

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHHCSWUPCBRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine.

Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through acylation reactions involving suitable acylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

This compound is structurally similar to cetirizine, an antihistamine, suggesting potential applications in treating allergic reactions and other histamine-related conditions. Research indicates that it may exhibit similar pharmacological properties, making it a candidate for further investigation in drug development .

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The piperazine ring enhances binding affinity to these targets, which could modulate their activity .

Case Study: Antiviral Activity

A study explored the synthesis of compounds related to 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid for their inhibitory effects on SARS-CoV-2 proteins. Preliminary results indicated potential antiviral activity, highlighting its relevance in virology research.

Biological Research Applications

Cellular Pathway Studies

The compound is used in biological research to investigate its effects on various cellular pathways. It serves as a tool for understanding the mechanisms underlying diseases and evaluating therapeutic strategies .

In Silico Studies

Computational studies have been employed to predict the binding interactions of this compound with biological targets, providing insights into its pharmacokinetics and pharmacodynamics. These studies are crucial for guiding experimental research and optimizing lead compounds for drug development .

Industrial Chemistry Applications

Synthesis of Complex Organic Molecules

In industrial applications, this compound is explored as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including acylation and substitution reactions .

Catalytic Applications

Research has suggested that this compound could be utilized in catalytic processes such as protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis. This application could lead to new methodologies for synthesizing complex compounds efficiently .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-Oxo-2-(piperazin-1-yl)butanoic acid | Contains dichlorophenyl instead of chlorophenyl | Enhanced antimicrobial activity due to additional chlorine |

| 4-(2,6-Dichlorophenyl)-4-Oxo-2-(piperazin-1-yl)butanoic acid | Two chlorine substituents on phenyl ring | Potentially increased lipophilicity affecting bioavailability |

| 4-(Bromophenyl)-4-Oxo-2-(piperazin-1-yl)butanoic acid | Bromine substitution on phenyl ring | Different reactivity profiles due to bromine's larger size |

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ in substituents on the piperazine ring or aromatic groups, leading to variations in molecular weight, polarity, and pharmacokinetics.

*Assumed based on structural similarity to ; †Values derived from for the closest analog.

Biological Activity

4-((4-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a synthetic compound notable for its unique structural features, which include a piperazine ring and a butanoic acid moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound is characterized by the following structural features:

| Feature | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms, contributing to the compound's biological activity. |

| Chlorophenyl Group | A chlorinated phenyl group that enhances lipophilicity and may influence receptor interactions. |

| Butanoic Acid Moiety | Provides potential for interaction with various biological targets. |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Piperazine Derivative : The initial step often includes the cyclization of appropriate diamine derivatives.

- Formation of the Butanoic Acid Moiety : This is achieved through various reaction conditions that may include oxidation and reduction steps.

- Final Coupling Reaction : The chlorophenyl amino group is introduced to form the final compound.

Antiviral Activity

Research indicates that this compound exhibits significant inhibitory activity against SARS-CoV-2 proteins. Preliminary studies show its potential in developing antiviral drugs targeting viral replication pathways.

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various strains of bacteria. In vitro studies have shown that it can inhibit bacterial growth comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Properties

The anticancer activity of this compound has been explored in several case studies. It has shown cytotoxic effects against multiple cancer cell lines, with specific attention to its interaction with apoptosis pathways. For example, studies have indicated that the compound can induce apoptosis in human cancer cells through caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of SARS-CoV-2 proteins | |

| Antibacterial | Growth inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis and viral replication.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors, modulating their activity and influencing cellular signaling pathways.

Q & A

Basic Research Question

- 1H/13C NMR :

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+) validates molecular formula (C14H17ClN4O3) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

What strategies can resolve contradictions in reported biological activities across different in vitro models?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solution Stability : Hydrolysis of the amide bond in aqueous buffers at physiological pH.

Methodological Solutions : - Standardized Protocols : Use of identical cell passage numbers, serum-free conditions, and validated positive controls (e.g., kinase inhibitors for enzyme assays) .

- Metabolic Stability Testing : LC-MS/MS monitoring of compound degradation in cell culture media over 24 hours .

How does the electronic nature of the 4-chlorophenyl group influence the compound’s interaction with biological targets?

Advanced Research Question

The electron-withdrawing chlorine atom enhances:

- Binding Affinity : Increased dipole interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

- Metabolic Resistance : Reduced oxidative metabolism compared to unsubstituted phenyl groups.

Validation Methods : - Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses with targets like KYN-3-OHase (IC50 ~12.5 µM in analogous fluorophenyl compounds) .

- SAR Studies : Comparing IC50 values of chlorophenyl vs. methoxyphenyl analogs to quantify electronic effects .

What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question

- In Vivo Design :

- Dosing : Single-dose pharmacokinetics (5 mg/kg IV and PO) in rodents.

- Sampling : Plasma collection at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analytical Workflow :

- Plasma Extraction : Protein precipitation with acetonitrile.

- LC-MS/MS Quantification : MRM transitions for the parent compound and metabolites (e.g., glucuronide conjugates) .

How can researchers optimize aqueous solubility without compromising target affinity?

Advanced Research Question

- Salt Formation : Sodium or lysine salts of the carboxylic acid group improve solubility (e.g., >1 mg/mL in PBS).

- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with enzymatic cleavage in vivo .

- Co-Solvent Systems : Use of DMSO/PEG 400 mixtures (≤10% v/v) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.